molecular formula C17H12ClNO B1601451 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one CAS No. 62452-22-6

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one

Cat. No.: B1601451
CAS No.: 62452-22-6
M. Wt: 281.7 g/mol
InChI Key: PXBFZYDAHWRXMD-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 4th position, and a vinyl group at the 3rd position of the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloroaniline and cinnamaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-chloro-4-phenyl-3-(2-oxoethyl)quinolin-2(1H)-one.

    Reduction: Formation of 6-chloro-4-phenyl-3-vinyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

    Substitution: Formation of 6-amino-4-phenyl-3-vinylquinolin-2(1H)-one.

Scientific Research Applications

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the vinyl group at the 3rd position.

    4-phenyl-3-vinylquinolin-2(1H)-one: Lacks the chlorine atom at the 6th position.

    6-chloro-3-vinylquinolin-2(1H)-one: Lacks the phenyl group at the 4th position.

Uniqueness

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is unique due to the combination of the chlorine atom, phenyl group, and vinyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFZYDAHWRXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488494
Record name 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62452-22-6
Record name 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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